N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide
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Description
“N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide” is a chemical compound . It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and analgesic activity .
Synthesis Analysis
The synthesis of cinnamamides, including “this compound”, can be achieved from methyl cinnamates and phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be characterized by 1H NMR, 13C NMR, and HRMS spectra .Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
Research has shown the development of pyrimidine derivatives as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme in cell cycle regulation. These compounds, including those with structural similarities to "N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide," have been explored for their potential in treating cancer by halting the proliferation of cancer cells (Wang et al., 2004).
Herbicidal Activity
A series of compounds incorporating the pyrimidine moiety have been designed and synthesized, demonstrating moderate to good selective herbicidal activity against certain plant species. These findings highlight the potential of pyrimidine derivatives in agricultural applications, particularly in weed management (Liu & Shi, 2014).
Repellent Properties
Cinnamic acid derivatives, closely related to "this compound," have been evaluated as non-lethal repellents for protecting crops from pest damage. These studies suggest the use of such compounds in developing environmentally friendly pest management strategies (Watkins et al., 1996).
Fungicidal Activity
Research into cinnamamide derivatives has led to the discovery of compounds with significant fungicidal activities. These studies provide insight into the development of new fungicides that could help in the fight against fungal diseases affecting crops (Chen et al., 2019).
Antimicrobial and Antitumor Activities
Synthesis and biological evaluation of thiourea derivatives bearing the pyrimidine moiety have shown promising results in antimicrobial and antitumor activities. These findings underscore the therapeutic potential of pyrimidine derivatives in the treatment of infectious diseases and cancer (Ghorab et al., 2017).
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIACAXZMJFSFV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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